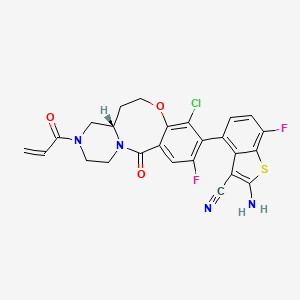
KRAS G12C inhibitor 19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KRAS G12C inhibitor 19 is a small molecule compound designed to target the KRAS G12C mutation, a common mutation in various cancers, particularly non-small cell lung cancer (NSCLC). This mutation results in the substitution of glycine with cysteine at position 12 of the KRAS protein, leading to uncontrolled cell proliferation. This compound binds covalently to the mutant cysteine, locking the protein in its inactive GDP-bound state, thereby inhibiting its oncogenic activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 19 involves multiple steps, starting with the preparation of the core scaffold, followed by functional group modifications to enhance its binding affinity and selectivity. The synthetic route typically includes:
Formation of the core scaffold: This involves the construction of a heterocyclic ring system through cyclization reactions.
Functional group modifications: Introduction of various substituents to improve pharmacokinetic properties and target specificity. Common reagents used include organometallic reagents, halogenating agents, and protecting groups.
Final coupling reactions: These steps involve coupling the core scaffold with specific functional groups that confer the desired biological activity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:
Optimization of reaction conditions: Using high-throughput screening to identify the most efficient catalysts and solvents.
Process intensification: Implementing continuous flow chemistry to enhance reaction rates and yields.
Purification and formulation: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
KRAS G12C inhibitor 19 undergoes several types of chemical reactions, including:
Covalent binding: The inhibitor forms a covalent bond with the cysteine residue of the KRAS G12C mutant, effectively inhibiting its activity.
Substitution reactions: These reactions are involved in the synthesis and modification of the compound, where functional groups are replaced by others to enhance activity.
Oxidation and reduction: These reactions are used to modify the oxidation state of specific atoms within the molecule, affecting its reactivity and stability
Common Reagents and Conditions
Common reagents used in these reactions include:
Organometallic reagents: For forming carbon-carbon bonds.
Halogenating agents: For introducing halogen atoms into the molecule.
Reducing agents: Such as sodium borohydride for reduction reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions
Major Products Formed
The major products formed from these reactions include various intermediates that are subsequently modified to produce the final active compound, this compound .
Wissenschaftliche Forschungsanwendungen
KRAS G12C inhibitor 19 has a wide range of scientific research applications, including:
Cancer research: It is primarily used in the study of cancers harboring the KRAS G12C mutation, such as NSCLC, colorectal cancer, and pancreatic cancer. .
Drug development: The compound serves as a lead molecule for developing new inhibitors with improved efficacy and reduced resistance.
Biological studies: It is used to study the signaling pathways regulated by KRAS and the effects of its inhibition on cellular processes
Pharmacological research: Investigating the pharmacokinetics, pharmacodynamics, and safety profiles of KRAS G12C inhibitors in preclinical and clinical settings
Wirkmechanismus
KRAS G12C inhibitor 19 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, which is mutated in certain cancers. This binding locks the protein in its inactive GDP-bound state, preventing the exchange of GDP for GTP, which is necessary for KRAS activation. As a result, the downstream signaling pathways that promote cell proliferation and survival are inhibited, leading to reduced tumor growth .
Vergleich Mit ähnlichen Verbindungen
KRAS G12C inhibitor 19 is compared with other similar compounds such as sotorasib and adagrasib. These compounds also target the KRAS G12C mutation but differ in their binding affinities, selectivity, and resistance profiles .
Sotorasib: The first FDA-approved KRAS G12C inhibitor, known for its high potency but also associated with resistance mechanisms.
Adagrasib: Another potent inhibitor with a different resistance profile and pharmacokinetic properties.
Divarasib: A newer inhibitor that shows higher potency and selectivity compared to sotorasib and adagrasib
This compound is unique in its specific binding mechanism and its potential to overcome some of the resistance issues observed with other inhibitors .
Eigenschaften
CAS-Nummer |
2771246-13-8 |
|---|---|
Molekularformel |
C25H19ClF2N4O3S |
Molekulargewicht |
529.0 g/mol |
IUPAC-Name |
4-[(13aS)-10-chloro-8-fluoro-6-oxo-2-prop-2-enoyl-1,3,4,12,13,13a-hexahydropyrazino[2,1-d][1,5]benzoxazocin-9-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C25H19ClF2N4O3S/c1-2-18(33)31-6-7-32-12(11-31)5-8-35-22-14(25(32)34)9-17(28)20(21(22)26)13-3-4-16(27)23-19(13)15(10-29)24(30)36-23/h2-4,9,12H,1,5-8,11,30H2/t12-/m0/s1 |
InChI-Schlüssel |
OZUPICRWMLEFCS-LBPRGKRZSA-N |
Isomerische SMILES |
C=CC(=O)N1CCN2[C@H](C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=C(SC5=C(C=C4)F)N)C#N)Cl |
Kanonische SMILES |
C=CC(=O)N1CCN2C(C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=C(SC5=C(C=C4)F)N)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


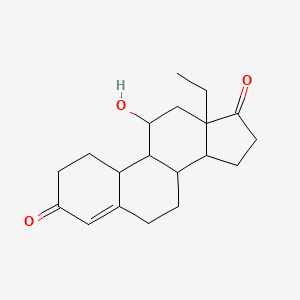
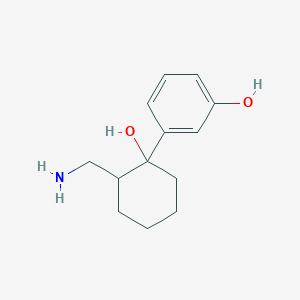
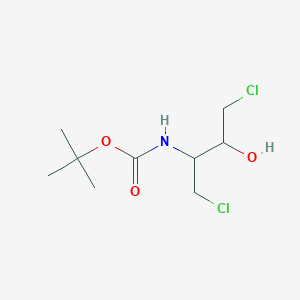
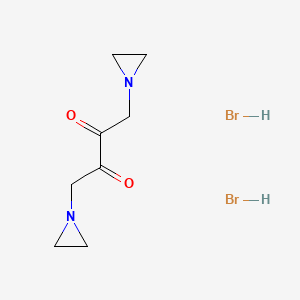
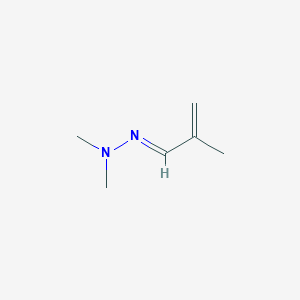
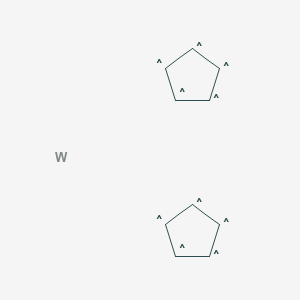
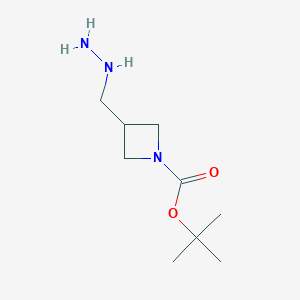
![Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside](/img/structure/B15124867.png)
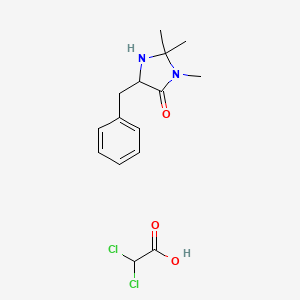
![2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine](/img/structure/B15124880.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B15124886.png)
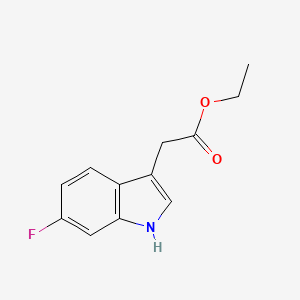
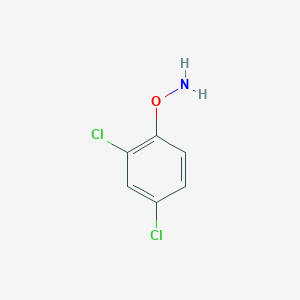
![(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B15124914.png)
